Trifluomeprazine
Description
Classification and Historical Context in Pre-clinical Research
Trifluomeprazine is classified as a phenothiazine (B1677639) derivative. researchgate.net Historically, compounds with the phenothiazine scaffold were primarily investigated for their antipsychotic effects. researchgate.net The initial preclinical research on phenothiazines, including compounds structurally related to this compound, dates back several decades and laid the groundwork for understanding their interactions with various biological targets. conicet.gov.ar Another name for this compound is Trimeprazine. clinicalpub.com
Phenothiazine Scaffold in Medicinal Chemistry Research
The phenothiazine core structure is considered a "privileged scaffold" in medicinal chemistry. researchgate.netchemrxiv.org This is due to its three-ring structure with a sulfur and a nitrogen atom, which can be readily functionalized to create a diverse array of derivatives with distinct pharmacological properties. researchgate.netresearchgate.net The unique three-dimensional shape and electronic characteristics of the phenothiazine scaffold allow it to interact with a wide range of biological macromolecules. researchgate.net Researchers have extensively modified this core to explore structure-activity relationships, aiming to enhance therapeutic efficacy and specificity for various targets. researchgate.netresearchgate.net The versatility of the phenothiazine scaffold has led to its investigation for a multitude of therapeutic applications beyond its initial use in psychiatry, including antifungal, anticancer, antiprotozoal, and antioxidant therapies. researchgate.netconicet.gov.ar
Emergence in Drug Repurposing Research
Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, has gained significant traction as a cost-effective and time-efficient alternative to traditional drug discovery. cdcn.orgavalerehealth.comtechnologynetworks.com This strategy is particularly valuable for rare diseases where the economic incentive for developing new drugs is limited. cdcn.org this compound and other phenothiazines have become subjects of interest in drug repurposing research due to their known safety profiles and their ability to interact with multiple biological targets. nih.govnih.gov Preclinical studies have explored the potential of this compound for new indications by investigating its effects in various disease models. nih.govnih.gov This approach leverages the existing knowledge on these compounds to accelerate the discovery of novel therapeutic applications. avalerehealth.comtechnologynetworks.com
Significance of Investigating this compound's Pharmacological Profile in Pre-clinical Models
Investigating the pharmacological profile of this compound in preclinical models is crucial for several reasons. Preclinical studies, which encompass both "hypothesis-generating" (exploratory) and "hypothesis-testing" (confirmatory) research, are fundamental steps before any potential clinical application. nih.gov These studies allow researchers to elucidate the mechanisms of action, identify potential therapeutic targets, and establish a scientific basis for further investigation. For instance, preclinical models have been instrumental in exploring the anticancer and cardiovascular effects of this compound. nih.govnih.gov By using in vitro cell cultures and in vivo animal models, researchers can assess the compound's efficacy and gather data that is essential for translational research. nih.govnih.gov
Table 1: Preclinical Research Findings on this compound
| Research Area | Model | Key Findings |
| Oncology | Melanoma cells (in vitro) and mouse models (in vivo) | Suppressed the growth and metastasis of melanoma. Inhibited autophagic flux in melanoma cells. nih.gov |
| Pulmonary Arterial Hypertension (PAH) | PAH patient-derived pulmonary artery smooth muscle cells (PASMCs) (in vitro) and rat models (in vivo) | Showed anti-survival and anti-proliferative effects on PAH-PASMCs. Lowered right ventricular systolic pressure and total pulmonary resistance in rat models. nih.gov |
Scope of Academic Inquiry into this compound's Biological Activities
The academic inquiry into this compound's biological activities extends beyond its historical context as a potential antipsychotic agent. Current research is actively exploring its multifaceted pharmacological effects. A significant area of investigation is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and suppress metastasis, with one study highlighting its effect on melanoma. nih.gov The mechanism of action in this context appears to involve the disruption of autophagy, a cellular process that can contribute to cancer cell survival. nih.gov
Another promising area of research is the potential application of this compound in cardiovascular diseases, specifically pulmonary arterial hypertension (PAH). nih.gov Preclinical studies have demonstrated that this compound can induce antiproliferative effects in the smooth muscle cells of pulmonary arteries, a key factor in the pathology of PAH. nih.gov These findings suggest that this compound could have beneficial effects in remodeling the vasculature in this disease. nih.gov
Furthermore, the antifungal properties of phenothiazine derivatives, including compounds structurally similar to this compound, have been a subject of study. conicet.gov.ar This line of inquiry seeks to identify new, effective treatments for fungal infections, a growing concern in healthcare. conicet.gov.ar The broad spectrum of biological activities being investigated underscores the rich and diverse pharmacological profile of this compound and the wider phenothiazine class of compounds.
Table 2: Investigated Biological Activities of this compound and Related Phenothiazines
| Biological Activity | Research Focus |
| Anticancer | Inhibition of tumor growth and metastasis; disruption of autophagy in cancer cells. nih.gov |
| Cardiovascular | Treatment of pulmonary arterial hypertension by reducing vascular remodeling. nih.gov |
| Antifungal | Activity against various fungal pathogens. conicet.gov.ar |
| Antiprotozoal | Potential therapeutic use against protozoal infections. researchgate.net |
| Antioxidant | Capacity to neutralize reactive oxygen species. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2S/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22/h4-10,13H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBYVOOXMPNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048247 | |
| Record name | Trifluomeprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-37-9 | |
| Record name | Trifluomeprazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluomeprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF4T2241HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Trifluomeprazine
Receptor Binding and Ligand Interactions
Trifluomeprazine's pharmacological effects are rooted in its ability to bind to and modulate the function of several critical proteins within the body. Its interactions span from intracellular calcium-binding proteins to a range of neurotransmitter receptors on the cell surface. These binding activities are fundamental to its molecular and cellular mechanisms of action.
Interaction with Calmodulin and its Fragments
Calmodulin (CaM) is a ubiquitous, small, intracellular protein that acts as a primary mediator of calcium (Ca2+) signals. nih.gov this compound is recognized as a calmodulin antagonist. nih.gov Studies have shown that this compound binds to calmodulin, and this interaction is dependent on the concentration of the compound. nih.gov The binding of this compound to calmodulin can induce conformational changes in the protein, which in turn affects its ability to interact with other target proteins. nih.gov
For instance, the interaction between calmodulin and the Fas death receptor, a critical component of apoptosis signaling, is modulated by this compound. nih.gov By binding to calmodulin, this compound can alter the structure of the CaM-Fas complex, potentially impacting the recruitment of other signaling molecules. nih.gov This interaction is significant as elevated levels of Ca2+-bound calmodulin are associated with certain diseases, and calmodulin antagonists are being investigated for their therapeutic potential. nih.gov
Affinity for Neurotransmitter Receptors in Pre-clinical Studies
This compound exhibits affinity for a variety of neurotransmitter receptors, which is a common characteristic of phenothiazine (B1677639) compounds. vulcanchem.comclinicalpub.com These interactions are crucial to its pharmacological profile and have been investigated in numerous pre-clinical studies.
Phenothiazines, the class of compounds to which this compound belongs, are well-known for their interaction with dopamine (B1211576) receptors. vulcanchem.com These receptors are G protein-coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. frontiersin.org D2-like receptors generally have a higher affinity for dopamine than the D1-like family. frontiersin.org The interaction of phenothiazines with dopamine receptors, particularly the D2 receptor, has been a central focus of research. vulcanchem.comnih.gov Atypical neuroleptics often exhibit a lower affinity for D2 receptors or a higher selectivity for D4 receptors. nih.gov
First-generation antihistamines, a class that includes phenothiazine derivatives, are known to interact with histamine (B1213489) H1 receptors. clinicalpub.com The histamine H1 receptor is a G protein-coupled receptor that plays a significant role in allergic responses. ebi.ac.uk Activation of the H1 receptor is linked to various symptoms associated with allergies. ebi.ac.uk Besides their primary interaction with H1 receptors, first-generation antihistamines can also show affinity for other receptors. clinicalpub.com
This compound and other first-generation antihistamines also demonstrate affinity for serotonin (B10506) (5-HT) receptors. clinicalpub.com The 5-HT receptor family is a large group of GPCRs that mediate the effects of serotonin, a key neurotransmitter involved in mood, cognition, and other physiological processes. bmbreports.org The 5-HT2A receptor, in particular, has been implicated in various neurological and psychiatric conditions. nih.govreprocell.com Many antipsychotic drugs bind to 5-HT2A receptors. nih.gov
The interaction with alpha-adrenergic receptors is another characteristic of first-generation antihistamines like this compound. clinicalpub.com Alpha-adrenoceptors are GPCRs that are targets for catecholamines such as norepinephrine (B1679862) and epinephrine. ebi.ac.uk They are divided into alpha-1 and alpha-2 types, both of which are involved in regulating blood pressure and other sympathetic nervous system functions. nih.govcvpharmacology.com Alpha-1 receptors are primarily coupled to Gq-proteins, leading to smooth muscle contraction, while alpha-2 receptors are coupled to Gi-proteins, which inhibit adenylyl cyclase. nih.govcvpharmacology.com
Muscarinic Receptor Interactions
This compound, like other first-generation antihistamines, demonstrates an affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). clinicalpub.com These receptors are G protein-coupled receptors that play a crucial role in the central and peripheral nervous systems by mediating the effects of the neurotransmitter acetylcholine. wikipedia.orgmdpi.com There are five subtypes of muscarinic receptors, designated M1 through M5, which are distributed throughout the body and are involved in a wide range of physiological functions. sigmaaldrich.commhmedical.com
Table 1: Muscarinic Receptor Subtypes and Their General Functions
| Receptor Subtype | Primary Signaling Mechanism | General Functions |
|---|---|---|
| M1 | Gq/11-coupled | "Slow" neuronal excitability in the brain, cognitive function. sigmaaldrich.com |
| M2 | Gi/o-coupled | Slows heart rate, reduces atrial contractility. wikipedia.orgsigmaaldrich.com |
| M3 | Gq/11-coupled | Smooth muscle contraction, glandular secretion. sigmaaldrich.com |
| M4 | Gi/o-coupled | Inhibition of neurotransmitter release in the CNS. sigmaaldrich.comelifesciences.org |
| M5 | Gq/11-coupled | Not well-characterized, but thought to be involved in dopamine release. wikipedia.org |
Intracellular Signaling Pathway Modulation
This compound has been shown to modulate several key intracellular signaling pathways that are critical for cell fate decisions, including proliferation, survival, and apoptosis. These pathways involve a cascade of protein interactions and modifications that transmit signals from the cell surface to the nucleus. nih.govnumberanalytics.comslideshare.net
Downregulation of AKT Activity
The PI3K/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism. frontiersin.orgwikipathways.orgmdpi.com Activation of this pathway leads to the phosphorylation and activation of AKT, a serine/threonine kinase. Activated AKT then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. frontiersin.orgjournal-dtt.org Research indicates that this compound can downregulate the activity of AKT. ijbs.com This inhibitory action on the PI3K/AKT pathway is a key aspect of its molecular mechanism. By reducing AKT phosphorylation, this compound can disrupt the pro-survival signals that are often dysregulated in disease states. mdpi.com
Nuclear Translocation of Forkhead Box Protein O3 (FOXO3)
Forkhead box O3 (FOXO3) is a transcription factor that plays a pivotal role in stress resistance, metabolism, and apoptosis. uniprot.org The activity of FOXO3 is tightly regulated by its subcellular localization. reactome.org In the presence of growth factors and active AKT signaling, FOXO3 is phosphorylated and subsequently sequestered in the cytoplasm, rendering it inactive. stanford.edu Conversely, under conditions of cellular stress or inhibition of the AKT pathway, FOXO3 translocates to the nucleus, where it can activate the transcription of target genes involved in apoptosis and cell cycle arrest. uniprot.orgnih.gov this compound's ability to downregulate AKT activity leads to the dephosphorylation of FOXO3, promoting its translocation to the nucleus and subsequent activation of its transcriptional program. ijbs.commdpi.com
Inhibition of FOXO1 Nuclear Export
Similar to FOXO3, FOXO1 is another member of the Forkhead box O family of transcription factors that regulates genes involved in metabolism and cell death. frontiersin.org Its activity is also controlled by nucleocytoplasmic shuttling, which is influenced by the PI3K/AKT pathway. frontiersin.orgnih.gov Phosphorylation of FOXO1 by AKT promotes its export from the nucleus to the cytoplasm, thereby inhibiting its function. frontiersin.org Studies have shown that this compound can inhibit the nuclear export of FOXO1. google.com This action leads to the accumulation of FOXO1 in the nucleus, where it can exert its transcriptional effects. google.comnih.gov This inhibition of nuclear export is a key mechanism by which this compound can influence gene expression.
Activation of Krüppel-like Factor 6 (KLF6)
Krüppel-like Factor 6 (KLF6) is a tumor suppressor gene that is involved in the regulation of cell growth, differentiation, and apoptosis. nih.gov Research has demonstrated that the accumulation of FOXO1 in the nucleus can lead to the activation of KLF6 expression. google.com Therefore, by inhibiting FOXO1 nuclear export, this compound can indirectly lead to the activation of KLF6. google.com Activated KLF6 can then go on to regulate the expression of its target genes, which can contribute to the anti-proliferative and pro-apoptotic effects observed with this compound treatment. google.comresearchgate.net
Enzymatic and Protein-Protein Interactions
The biological effects of a compound are often mediated through its interactions with various proteins, including enzymes. wikipedia.orgfrontiersin.orgmdpi.com These interactions can lead to the inhibition or activation of enzymatic activity or can modulate protein-protein interactions that are critical for cellular function. nih.govyoutube.com
Table 2: Summary of Key Intracellular Targets of this compound
| Target | Effect of this compound | Consequence |
|---|---|---|
| AKT | Downregulation of activity | Inhibition of pro-survival signaling |
| FOXO3 | Promotes nuclear translocation | Activation of pro-apoptotic gene expression |
| FOXO1 | Inhibition of nuclear export | Nuclear accumulation and activation |
| KLF6 | Indirect activation | Upregulation of tumor suppressor activity |
Potential Enzyme Inhibition or Modulation
The interaction of this compound with enzyme systems is a key aspect of its mechanism of action and metabolism. As a phenothiazine derivative, its metabolic pathway involves enzymatic modification, and it may also act as an inhibitor of certain enzymes.
Phenothiazines like this compound are generally understood to undergo hepatic (liver) oxidation primarily through the action of Cytochrome P450 enzymes, specifically the CYP2D6 isoenzyme. vulcanchem.com This enzymatic process results in the formation of active metabolites, such as N-oxides and sulfoxides. vulcanchem.com This metabolic modulation by CYP2D6 is critical for the compound's elimination from the body. vulcanchem.com
Additionally, as a first-generation antihistamine, this compound may share properties with this class, including the potential inhibition of histamine N-methyltransferase. clinicalpub.com This enzyme is involved in the metabolism of histamine in the central nervous system. Inhibition of this enzyme is one of the mechanisms, alongside receptor blockade, that has been attributed to the sedative effects of early antihistamines. clinicalpub.com Patent literature also lists this compound among various bioactive agents, including enzyme inhibitors, although specific enzyme targets are not detailed. justia.comgoogleapis.com
Broad Molecular Target Identification via High-Throughput Screening
High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. scdiscoveries.comsyngeneintl.com This methodology allows for the broad identification of molecular targets for a given compound by screening it against large libraries of proteins, genes, or cells to find interactions. scdiscoveries.combiorxiv.org HTS can reveal a compound's mechanism of action, identify new therapeutic uses (drug repurposing), and help in validating drug targets. scdiscoveries.comsyngeneintl.com
While comprehensive HTS data for this compound is not extensively published, its known molecular targets have been elucidated through various screening assays and pharmacological studies. These studies reveal that this compound interacts with multiple receptor systems.
Dopamine Receptor Antagonism: A primary and well-characterized mechanism for phenothiazines is the blockade of dopamine receptors in the brain. cymitquimica.comontosight.ai this compound is known to be an antagonist of dopamine D2 receptors, a common mechanism for typical antipsychotic agents. ontosight.ai The antiemetic effects of related phenothiazines are also linked to the blockade of D2 receptors in the chemoreceptor trigger zone of the brain. vulcanchem.comnih.govdrugbank.com Based on the activity of structurally similar compounds like triflupromazine, it is likely that it also possesses activity at dopamine D1 receptors. nih.govdrugbank.com
Androgen Receptor Antagonism: In vitro assays have identified this compound as an antagonist of the Androgen Receptor (AR). vulcanchem.com This activity was confirmed through experiments showing its ability to suppress AR-mediated transcriptional pathways. vulcanchem.com Molecular docking studies suggest that the trifluoromethyl group of the molecule interacts hydrophobically with the ligand-binding domain of the androgen receptor. vulcanchem.com
Other Potential Targets: As a phenothiazine derivative, this compound may also interact with other neurotransmitter systems. Structurally related compounds are known to bind to muscarinic acetylcholine receptors and serotonin (tryptamine) receptors. nih.gov Furthermore, its classification as an antihistamine implies activity as a competitive antagonist at H1 histamine receptors. clinicalpub.com
The table below summarizes the identified and potential molecular targets for this compound.
| Molecular Target | Type of Interaction | Reported Effect | Supporting Evidence |
|---|---|---|---|
| Dopamine D2 Receptor | Antagonist | Blockade of receptor activity | ontosight.ai |
| Androgen Receptor (AR) | Antagonist | Suppression of AR-mediated transcription (IC50 < 30 µM) | vulcanchem.com |
| Cytochrome P450 2D6 (CYP2D6) | Substrate | Metabolism/Modulation | vulcanchem.com |
| Histamine H1 Receptor | Antagonist (Potential) | Blockade of histamine-mediated reactions | clinicalpub.com |
| Histamine N-methyltransferase | Inhibitor (Potential) | Inhibition of histamine metabolism | clinicalpub.com |
Structure Activity Relationship Sar Studies of Trifluomeprazine and Analogs
Methodological Approaches for SAR Analysis
A variety of sophisticated methods are employed to elucidate the complex relationship between the structure of phenothiazine (B1677639) derivatives and their biological activity. These range from computational modeling to experimental biophysical techniques.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. longdom.orgjocpr.com QSAR models correlate predictor variables, which consist of physicochemical properties or theoretical molecular descriptors, with a response variable, such as the biological activity of the chemicals. wikipedia.org For phenothiazine derivatives, QSAR studies have been employed to understand and predict their activity as multidrug resistance (MDR) modulators. researchgate.net
In these models, a multiple linear regression (MLR) procedure is often used to establish a relationship between various molecular descriptors and the observed activity, such as cytotoxicity. researchgate.net Key descriptors found to be significant in these models include:
E LUMO : The energy of the Lowest Unoccupied Molecular Orbital. researchgate.net
Log P : The logarithm of the partition coefficient, indicating lipophilicity. researchgate.net
HE : Hydration Energy. researchgate.net
MR : Molar Refractivity. researchgate.net
MV : Molar Volume. researchgate.net
MW : Molecular Weight. researchgate.net
These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. jocpr.comwikipedia.org
Theoretical and computational chemistry offers powerful tools for investigating drug-receptor interactions at a molecular level. nih.gov Methods like Density Functional Theory (DFT) computations are used to calculate thermochemical parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which help in predicting the activity of phenothiazine derivatives. nih.govmdpi.com
One notable approach is the Sum of Interactions Between Fragments computed ab initio (SIBFA) procedure. nih.gov This method calculates interaction energies by breaking down the system into fragments. A theoretical study utilized the SIBFA procedure to analyze the binding affinities of trifluoperazine (B1681574) and its analogs to a fragment of calmodulin (CaM), a key biological target. nih.gov The study computed the total interaction energy by summing the intermolecular energy between the ligand and the peptide with the intramolecular energy changes of both molecules upon complex formation. nih.gov Such computational approaches provide detailed insights into the specific interactions that stabilize the drug-receptor complex, guiding the modification of ligand structures to enhance binding affinity. nih.gov
High-throughput screening (HTS) combined with biophysical methods like X-ray crystallography provides direct structural evidence for SAR. nih.gov This approach allows for the rapid evaluation of how a library of compounds interacts with a protein target. In a study investigating inhibitors of U2AF Homology Motif (UHM) domains, which are crucial in spliceosome assembly, phenothiazine derivatives were identified as potent inhibitors through HTS. nih.gov
NMR and co-crystal structures revealed that these compounds bind to a highly conserved tryptophan binding pocket on the UHM domains. nih.gov Subsequent crystallographic analysis of various analogs in complex with the target protein allows for a detailed, three-dimensional understanding of the SAR. nih.gov This structural data is invaluable for identifying which functional groups on the phenothiazine scaffold are essential for binding and for guiding the design of more potent and selective inhibitors. nih.gov
Impact of Structural Modifications on Biological Activity
Systematic alterations to the phenothiazine scaffold, including the side chain and the tricyclic ring system, have profound effects on biological activity.
The length of the alkyl chain connecting the nitrogen atom of the phenothiazine ring (N-10) to the terminal amine group is a critical determinant of activity. if-pan.krakow.pl For antipsychotic activity, maximum potency is consistently observed when a three-carbon chain separates the two nitrogen atoms. pharmacy180.comyoutube.comcutm.ac.in Shortening this linker to two carbons can alter receptor affinity. if-pan.krakow.pl An alkyl bridge of at least three carbons is also a requirement for potent protein kinase C inhibitory activity. nih.gov
However, the optimal length can vary depending on the biological target. A theoretical study using the SIBFA procedure on trifluoperazine derivatives binding to a calmodulin fragment found that increasing the linker length from the standard three methylenes could be beneficial. nih.gov The results indicated that derivatives with four- and five-methylene linkers had a higher calculated binding affinity than the parent compound, suggesting they could possess greater anti-CaM activity. nih.gov Conversely, in a study on human carbonic anhydrase (hCA) isoforms, phenothiazine analogs with a shorter two-carbon spacer were found to be slightly less potent activators than those with a three-carbon chain. tandfonline.com
| Linker Length (Number of Carbons) | Target/Activity | Observed Effect on Potency/Affinity | Reference |
|---|---|---|---|
| 2 | Dopamine (B1211576) Receptor (Antipsychotic) | Reduced activity | if-pan.krakow.pl |
| 3 | Dopamine Receptor (Antipsychotic) | Optimal activity | pharmacy180.comyoutube.comcutm.ac.in |
| 4 | Calmodulin (Theoretical) | Increased binding affinity vs. 3-carbon linker | nih.gov |
| 5 | Calmodulin (Theoretical) | Increased binding affinity vs. 3-carbon linker | nih.gov |
Substitutions on the phenothiazine ring, particularly at the C-2 position, critically influence biological activity. cutm.ac.in For neuroleptic activity, the presence of an electron-withdrawing group at C-2 is optimal. youtube.comslideshare.netauburn.edu The potency of these substituents generally increases in the order of H < Cl < CF3. pharmacy180.comcutm.ac.in The trifluoromethyl (CF3) group, as found in trifluomeprazine, generally confers greater potency than a chlorine (Cl) atom, as seen in chlorpromazine (B137089). pharmacy180.com This enhanced activity is attributed to the strong electron-withdrawing nature of the CF3 group, which imparts asymmetry and influences the conformation of the side chain. pharmacy180.com
However, this relationship is not universal across all biological targets. For instance, in the inhibition of protein kinase C, trifluoro substitution at the C-2 position was found to decrease potency compared to chlorine substitution. nih.gov Furthermore, modifications at other positions on the ring, such as 1, 3, or 4, or disubstitution, generally lead to a decrease in antipsychotic activity. pharmacy180.comyoutube.comauburn.edu Oxidation of the sulfur atom at position 5 also diminishes activity. pharmacy180.comcutm.ac.in
| Substituent at C-2 | Target/Activity | Observed Effect on Potency | Reference |
|---|---|---|---|
| -H (e.g., Promazine) | Dopamine Receptor (Antipsychotic) | Base level of activity | auburn.edu |
| -Cl (e.g., Chlorpromazine) | Dopamine Receptor (Antipsychotic) | Increased potency vs. -H | pharmacy180.com |
| -CF3 (e.g., this compound) | Dopamine Receptor (Antipsychotic) | Increased potency vs. -Cl | pharmacy180.com |
| -Cl | Protein Kinase C (Inhibition) | Greater potency | nih.gov |
| -CF3 | Protein Kinase C (Inhibition) | Decreased potency vs. -Cl | nih.gov |
Analog Synthesis and Derivatization for SAR Exploration
The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing a systematic framework to understand how a molecule's chemical structure correlates with its biological activity. gardp.orgcollaborativedrug.com For a compound like this compound, which belongs to the well-established phenothiazine class of antipsychotics, the synthesis of analogs and derivatives is a critical step in elucidating the specific structural features responsible for its pharmacological profile. slideshare.netoncodesign-services.com This process involves the targeted chemical modification of the parent molecule to generate a library of related compounds, which are then evaluated to map the chemical space and identify key pharmacophoric elements. hkust.edu.hk
Research into phenothiazine derivatives has established several key regions on the molecule where modifications can significantly impact activity. The synthesis of this compound analogs, therefore, logically focuses on these regions: the C2 position of the phenothiazine ring, the N10 alkyl side chain, and the terminal amino group.
Modification of the C2-Substituent
The nature of the substituent at the C2 position of the phenothiazine nucleus is a primary determinant of antipsychotic potency. For this compound, this substituent is a trifluoromethyl (-CF3) group, which is a strong electron-withdrawing group (EWG). slideshare.net The presence of an EWG at this position is strongly correlated with increased neuroleptic activity. slideshare.net Synthetic strategies to explore the SAR at this position involve the preparation of phenothiazine cores with alternative EWGs. These analogs help in understanding the electronic and steric requirements for optimal receptor interaction.
| Compound/Analog | C2-Substituent | General Research Finding |
| This compound | -CF3 | The trifluoromethyl group is a potent electron-withdrawing group associated with high antipsychotic activity. slideshare.netcutm.ac.in |
| Chlorpromazine Analog | -Cl | A chloro group is also an effective EWG, though it confers different potency compared to the -CF3 group, highlighting the sensitivity of activity to the specific substituent. nih.gov |
| Cyanophenothiazine Analog | -CN | Introduction of a cyano group allows for the exploration of different electronic and steric profiles at the C2 position. |
| Methylsulfonyl Analog | -SO2CH3 | A sulfonyl group serves as another strong EWG to probe the electronic requirements for activity. |
Alteration of the N10-Alkyl Side Chain
The linker between the phenothiazine ring at position N10 and the terminal amine is another critical structural feature. For maximal neuroleptic activity in this class of compounds, a three-carbon (propyl) chain is considered optimal. slideshare.netcutm.ac.in Synthesizing analogs with varying chain lengths or introducing branching allows chemists to confirm this principle and investigate the spatial relationship required between the tricyclic system and the basic amino group. Any deviation from the three-carbon chain, such as shortening it to two carbons or lengthening it to four, typically results in decreased activity. cutm.ac.in
| Compound/Analog | N10-Side Chain | General Research Finding |
| This compound | -(CH2)3-N(CH3)2 | A three-carbon chain is essential for optimal neuroleptic activity, providing the correct spatial orientation of the terminal amine. slideshare.netcutm.ac.in |
| Ethylene Chain Analog | -(CH2)2-N(CH3)2 | Shortening the chain to two carbons (ethylene) generally leads to a significant reduction in antipsychotic potency. |
| Butylene Chain Analog | -(CH2)4-N(CH3)2 | Lengthening the chain to four carbons (butylene) also tends to decrease activity. |
| Branched-Chain Analog | -CH2-CH(CH3)-CH2-N(CH3)2 | Introducing branching on the alkyl chain, particularly at the beta-position, generally diminishes neuroleptic effects. cutm.ac.in |
Derivatization of the Terminal Amine
The basic tertiary amine at the end of the N10 side chain is fundamental for the activity of phenothiazines. slideshare.net It is understood to be protonated at physiological pH, allowing for ionic interactions with the target receptor. slideshare.net The nature of the substituents on this nitrogen atom can modulate receptor affinity, selectivity, and pharmacokinetic properties. While this compound features a simple dimethylamino group, many potent antipsychotics incorporate this nitrogen into a piperazine (B1678402) or piperidine (B6355638) ring. cutm.ac.in The synthesis of such derivatives is a common strategy to refine the pharmacological profile. For instance, studies on the related compound trifluoperazine have involved creating derivatives with modified piperazine substituents to enhance other potential therapeutic actions, such as antifungal activity, while modulating neuroreceptor binding. nih.gov
| Compound/Analog | Terminal Amine Group | General Research Finding |
| This compound | Dimethylamino | A tertiary amine is required for activity. cutm.ac.in Simple alkyl groups like methyl are effective. |
| Piperazine Analog (e.g., Trifluoperazine) | N-Methylpiperazine | Incorporating the nitrogen into a piperazine ring often results in high potency. Substitution on the second nitrogen of the piperazine (e.g., with a methyl or hydroxyethyl (B10761427) group) can further modulate activity and properties. cutm.ac.in |
| Hydroxyethylpiperazine Analog (e.g., Fluphenazine) | N-Hydroxyethylpiperazine | The addition of a polar hydroxyethyl group can influence solubility and receptor subtype selectivity. cutm.ac.in |
| Piperidine Analog | Piperidino | Replacing the dimethylamino group with a piperidine ring allows for the exploration of different steric and conformational constraints on the terminal amine. |
The synthesis of these diverse analogs relies on established synthetic methodologies in medicinal chemistry. hkust.edu.hknih.gov These efforts provide crucial data points that, when taken together, build a comprehensive Structure-Activity Relationship model for this compound and related phenothiazines, guiding the future design of novel compounds.
Pre Clinical Pharmacological Investigations of Trifluomeprazine
In Vitro Studies and Experimental Assays
Cell-based models are fundamental in pharmacology for assessing the functional impact of a compound on cellular processes. abcam.com These assays allow for the controlled investigation of a substance's influence on cell health, proliferation, and response to external stimuli like viral infections.
Trifluomeprazine has demonstrated anti-proliferative potential through its activity as an androgen receptor (AR) antagonist. In in vitro assays using human prostate cancer cell lines, the compound was found to suppress transcriptional pathways mediated by the androgen receptor. This antagonistic activity registered a half-maximal inhibitory concentration (IC50) of less than 30 μM, indicating a measurable effect on signaling pathways that drive proliferation in these specific cancer cells. The broader class of phenothiazine (B1677639) compounds, to which this compound belongs, has also been investigated for anti-proliferative properties against various cancer cell lines, including those for lung, prostate, and pancreatic cancers.
Table 1: Anti-proliferative Activity of this compound
| Target | Cell Model | Endpoint | Result |
|---|---|---|---|
| Androgen Receptor (AR) | Human Prostate Cancer Cell Lines | AR Antagonism | IC50 < 30 µM |
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many therapeutic agents. ijnrd.org It is a highly regulated process involving enzymes known as caspases, which carry out the controlled dismantling of the cell. cancerquest.org While related phenothiazine compounds like chlorpromazine (B137089) have been shown to induce apoptosis in certain cancer cell lines researchgate.net, specific studies detailing the direct induction of apoptosis by this compound are not extensively covered in the reviewed scientific literature. Therefore, while the broader chemical class has been associated with this mechanism, the explicit role of this compound in apoptosis requires further direct investigation.
Cytopathic effect (CPE) assays are used to screen for antiviral compounds by measuring the ability of a substance to protect host cells from virus-induced damage and death. seegene.com this compound was identified as a potent antiviral agent in a CPE assay against SARS-CoV-2. seegene.com In a screen conducted in Vero E6 cells, which are susceptible to SARS-CoV-2 infection, this compound demonstrated significant protective effects. seegene.com
Table 2: Antiviral Activity of this compound in a Cytopathic Effect (CPE) Assay
| Virus | Cell Line | Compound Concentration | Inhibition of Cytopathic Effect |
|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 10 µM | 90.2% |
This result highlighted the compound's ability to interfere with the viral lifecycle, outperforming reference antivirals like remdesivir (B604916) in the same assay format. seegene.com
To understand a compound's mechanism of action, biochemical and biophysical assays are employed to confirm direct interaction with its molecular target. For this compound, such assays have confirmed its engagement with the androgen receptor (AR). nih.gov It demonstrates dual activity as both an AR antagonist and a binder. nih.gov
Molecular docking studies have provided further insight into this interaction, proposing that the trifluoromethyl group of the compound engages in hydrophobic interactions within the AR's ligand-binding domain. Concurrently, the piperazine (B1678402) moiety is believed to help stabilize the receptor in its inactive conformation. These binding assays, which often use a recombinant receptor source, are crucial for screening compounds with affinity for the AR and can discriminate between compounds with strong and weak binding properties. nih.gov
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. nih.govmdpi.com this compound's antiviral potential was discovered through such a campaign. It was identified from a quantitative high-throughput screen of thousands of compounds, including approved drugs, investigational drugs, and bioactive molecules. seegene.com
In one specific HTS campaign involving 4,816 compounds, this compound was flagged for its significant inhibition of SARS-CoV-2-induced cytopathic effects. seegene.com The use of HTS with cell-based assays, such as the CPE assay, is a widely used strategy for discovering antiviral agents due to its scalability and effectiveness in identifying compounds that protect host cells from viral damage. seegene.com
Studies in Isolated Primary Cells and Tissue Cultures (e.g., Pulmonary Arterial Smooth Muscle Cells)
The pathogenesis of pulmonary arterial hypertension (PAH) is significantly driven by the exaggerated proliferation and resistance to apoptosis of pulmonary artery smooth muscle cells (PASMCs). nih.gov Research has focused on the behavior of these cells in culture to understand disease mechanisms and test potential therapeutics. plos.orgcardiologyres.org
In preclinical investigations, Trifluoperazine (B1681574) (TFP) has been studied for its effects on PASMCs isolated from patients with PAH. nih.govresearchgate.net These studies revealed that TFP exerts potent anti-proliferative and anti-survival effects on these cultured cells. nih.govmdpi.comresearchgate.net Exposure of PAH-PASMCs to TFP led to a notable reduction in cell proliferation and a simultaneous increase in apoptosis (programmed cell death). nih.govresearchgate.netresearchgate.net
Mechanistically, the effects of TFP in PAH-PASMCs have been linked to the downregulation of the AKT signaling pathway. nih.govresearchgate.net This inhibition of AKT activity leads to the nuclear translocation of the forkhead box protein O3 (FOXO3), a transcription factor involved in regulating cell fate. nih.govresearchgate.net This chain of events highlights a potential mechanism by which TFP corrects the cancer-like phenotype observed in PAH-PASMCs. nih.gov
Table 1: In Vitro Effects of Trifluoperazine (TFP) on PAH-PASMCs
In Vivo Animal Models and Studies
To assess the therapeutic potential of compounds in a complex biological system, researchers rely on in vivo animal models that replicate key aspects of human diseases. ahajournals.orgx-mol.net
The selection of an appropriate animal model is crucial for the preclinical evaluation of new therapies. ahajournals.orgx-mol.net For PAH research, rodent models are predominantly used because they can develop key features of the human disease. ekb.egahajournals.org
Two well-established rat models are widely used in preclinical PAH research to test the efficacy of potential treatments like TFP: the monocrotaline (B1676716) (MCT) model and the Sugen/hypoxia (SuHx) model. nih.govnih.gov
Monocrotaline (MCT) Model: This model is induced by a single injection of monocrotaline, a plant-derived alkaloid. ekb.egahajournals.orgmdpi.com The MCT is metabolized in the liver to its active, toxic form, which causes initial injury to the pulmonary endothelial cells. nih.gov This injury triggers a cascade of events including inflammation, which leads to significant pulmonary vascular remodeling, characterized by the thickening of the medial layer of pulmonary arteries. ekb.egahajournals.org Within 3 to 4 weeks, rats develop elevated pulmonary artery pressure, right ventricular hypertrophy, and eventually right heart failure, thus mimicking several key pathological features of human PAH. nih.govahajournals.orgresearchgate.net
Sugen/Hypoxia (SuHx) Model: This model is considered to more closely replicate the severe, angio-obliterative vascular lesions seen in human PAH. nih.goversnet.org It is created by administering a single injection of Sugen 5416 (a vascular endothelial growth factor receptor antagonist) followed by exposure to a hypoxic environment (e.g., 10% oxygen) for several weeks. ekb.egersnet.orgresearchgate.net This combination results in severe and progressive pulmonary hypertension with complex vascular lesions, including intimal thickening, that persist even after the animal is returned to normal oxygen levels. ekb.egersnet.org The SuHx model is valued for its ability to produce a more severe phenotype of PAH, making it suitable for testing therapies aimed at reversing established and advanced vascular disease. nih.govbiorxiv.org
Historically, marine mammals, including porpoises, have been subjects of respiratory and cardiovascular research due to their unique physiological adaptations to diving and aquatic life. researchgate.netfrontiersin.org Studies have measured parameters like respiration rate, heart rate, and gas kinetics to understand the mammalian dive response, which involves profound adjustments in circulation and metabolism. researchgate.netnoordzeeloket.nlbiologists.com Respiration rates in captive porpoises have been observed to be around 2.4 to 4 breaths per minute, varying with activity and water temperature. noordzeeloket.nl While these models have provided fundamental insights into respiratory physiology, their specific application in the preclinical investigation of this compound for respiratory or pulmonary vascular conditions is not documented in the available scientific literature.
Pharmacodynamic studies are essential to understand the effects of a drug on the body and its mechanism of action. physiology.org In the context of PAH, these studies focus on a compound's ability to improve lung circulation and heart function.
The in vivo efficacy of TFP was evaluated in both the MCT- and SuHx-induced rat models of established PAH. nih.gov The investigations involved detailed assessments of pulmonary hemodynamics and cardiac function through right heart catheterization. nih.govresearchgate.net
In both preclinical models, treatment with TFP demonstrated significant therapeutic benefits. nih.gov The administration of the compound led to a marked reduction in right ventricular systolic pressure (RVSP) and total pulmonary resistance (TPR), two key indicators of the severity of pulmonary hypertension. nih.govmdpi.comresearchgate.net Furthermore, TFP treatment improved cardiac function, as evidenced by enhancements in cardiac output and stroke volume. nih.govresearchgate.net These hemodynamic improvements were consistent with histological findings that showed a reduction in the medial wall thickness of distal pulmonary arteries, indicating a reversal of vascular remodeling. nih.govresearchgate.net
Table 2: Hemodynamic and Cardiac Function Improvements with Trifluoperazine (TFP) in Rat Models of PAH
Evaluation of Pharmacodynamic Effects in Animal Models
Modulation of Vascular Remodeling in Animal Models
While direct studies on this compound's effect on vascular remodeling in animal models are not prominent in the available literature, research on the closely related phenothiazine, Trifluoperazine (TFP), offers significant insights. Investigations into TFP's potential as a treatment for pulmonary arterial hypertension (PAH) have utilized established preclinical animal models to assess its impact on vascular structure and hemodynamics. nih.gov
Two key rat models of established PAH were employed: the monocrotaline-induced and the sugen/hypoxia-induced models. nih.gov In both preclinical settings, the administration of TFP demonstrated beneficial effects on the hallmarks of PAH. nih.gov Specifically, treatment with TFP led to a significant reduction in right ventricular systolic pressure and total pulmonary resistance. nih.gov These hemodynamic improvements were accompanied by positive changes in cardiac function. nih.gov
From a histopathological perspective, TFP treatment was shown to reduce the medial wall thickness of distal pulmonary arteries. nih.gov This finding is critical as it points to a direct modulatory effect on the vascular remodeling process that characterizes pulmonary hypertension. acu.edu.aunih.gov The underlying mechanism suggested by these studies involves the downregulation of AKT activity and the subsequent nuclear translocation of the transcription factor FOXO3 (forkhead box protein O3). nih.gov
These findings in animal models suggest that phenothiazines like TFP could reverse or attenuate the pathological vascular remodeling central to PAH. nih.gov Standard methods for analyzing such changes in preclinical models include morphometric analysis of vessel walls and immunohistochemical analysis to determine the cellular composition of vascular lesions. unimedizin-mainz.deresearchgate.net
Table 1: Effects of Trifluoperazine (TFP) on Hemodynamics and Vascular Remodeling in Rat Models of Pulmonary Arterial Hypertension (PAH) Data based on studies of the related compound Trifluoperazine.
| Model | Parameter Assessed | Observation | Citation |
|---|---|---|---|
| Monocrotaline-induced PAH (Rat) | Right Ventricular Systolic Pressure (RVSP) | Significantly lowered with TFP treatment | nih.gov |
| Monocrotaline-induced PAH (Rat) | Total Pulmonary Resistance (TPR) | Significantly lowered with TFP treatment | nih.gov |
| Monocrotaline-induced PAH (Rat) | Medial Wall Thickness of Distal PAs | Reduced with TFP treatment | nih.gov |
| Sugen/Hypoxia-induced PAH (Rat) | Right Ventricular Systolic Pressure (RVSP) | Significantly lowered with TFP treatment | nih.gov |
| Sugen/Hypoxia-induced PAH (Rat) | Cardiac Function | Improved with TFP treatment | nih.gov |
| Sugen/Hypoxia-induced PAH (Rat) | Vascular Remodeling | Attenuated with TFP treatment | nih.gov |
Anti-cancer Mechanisms in Pre-clinical Animal Models
The investigation of anti-cancer mechanisms in preclinical animal models is a cornerstone of oncological drug development. mdpi.com These studies utilize various models, including human cancer cell xenografts in immunocompromised mice and syngeneic models in immunocompetent mice, to evaluate a compound's efficacy and mode of action. bccrc.ca Key mechanisms explored include the induction of apoptosis, inhibition of tumor angiogenesis, and modulation of cell signaling pathways that drive proliferation. mdpi.comnih.gov
However, specific research detailing the anti-cancer mechanisms of this compound within these preclinical animal models is not found in the reviewed literature. While many compounds are screened for anti-cancer properties, progression to in vivo mechanistic studies requires significant preliminary evidence. ox.ac.uk Such studies would typically assess the drug's effect on tumor growth, metastasis, and the tumor microenvironment. bccrc.cafrontiersin.org
Pre-clinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Correlations
The integration of pharmacokinetic and pharmacodynamic data is crucial for translating preclinical findings into clinical trial designs. catapult.org.uk This relationship helps to establish the link between drug exposure (PK) and the pharmacological effect (PD), guiding the selection of a safe and effective dosing regimen. catapult.org.ukaltasciences.com
Understanding Drug Exposure and Disposition in Non-clinical Species
Pharmacokinetic studies in non-clinical species are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nuvisan.comwuxiapptec.com These studies are typically conducted in both rodent and non-rodent species to understand the compound's behavior and to predict its pharmacokinetics in humans. nuvisan.comeuropa.eu Key parameters are measured over time after drug administration to build a comprehensive exposure profile. nki.nleuropa.eu
While specific PK data for this compound from animal studies are not available in the searched literature, the table below illustrates the standard parameters that are typically collected in such non-clinical investigations. europa.eunih.govmdpi.com
Table 2: Representative Pharmacokinetic Parameters Measured in Non-clinical Species This table is an illustrative example of data collected in preclinical PK studies, as specific values for this compound were not available in the search results.
| Parameter | Abbreviation | Description | Citation |
|---|---|---|---|
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in plasma. | europa.eu |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached after administration. | europa.eu |
| Area Under the Curve | AUC | Represents the total systemic exposure to the drug over time. | europa.eu |
| Elimination Half-Life | t1/2 | The time required for the drug concentration in the body to be reduced by half. | mdpi.com |
| Volume of Distribution | Vd / Vss | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | nih.gov |
| Clearance | CL | The rate at which the drug is eliminated from the body. | mdpi.com |
| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | mdpi.com |
Relationship between Pre-clinical Dose and Pharmacodynamic Effects
The primary goal of preclinical dose-response studies is to characterize the relationship between the dose of a compound and its resulting biological effect. nih.govsigmaaldrich.cn These studies are fundamental for identifying a therapeutic window, establishing the minimum effective dose, and determining the maximum tolerated dose (MTD) before advancing to regulatory toxicology studies. altasciences.comnc3rs.org.uk
A well-designed preclinical study investigates multiple dose levels to establish a clear dose-response curve. altasciences.comgithub.io The pharmacodynamic effects measured are directly related to the drug's intended therapeutic target. For instance, in an oncology setting, this could be the degree of tumor growth inhibition, while in a cardiovascular context, it might be the change in blood pressure or a specific biomarker of vascular function. bccrc.camdpi.com This correlation between drug exposure (PK) and biological effect (PD) is the essence of PK/PD modeling, which aims to predict the dosing schedule required to achieve a desired therapeutic outcome while minimizing toxicity. catapult.org.uk
Table 3: Illustrative Example of a Pre-clinical Dose-Response Study Design This table provides a conceptual framework for how dose and pharmacodynamic effects are correlated in preclinical animal models. Specific data for this compound was not available in the search results.
| Animal Model | Dose Group | Pharmacodynamic Endpoint | Expected Outcome | Citation |
|---|---|---|---|---|
| Mouse Xenograft (Cancer) | Vehicle Control | Tumor Volume | Uninhibited tumor growth | bccrc.ca |
| Mouse Xenograft (Cancer) | Low Dose | Tumor Volume | Minor or no significant reduction in tumor growth | catapult.org.uk |
| Mouse Xenograft (Cancer) | Mid Dose | Tumor Volume | Statistically significant tumor growth inhibition | catapult.org.uk |
| Mouse Xenograft (Cancer) | High Dose (MTD) | Tumor Volume | Maximum tumor growth inhibition without unacceptable toxicity | altasciences.comnc3rs.org.uk |
| Rat Model (Hypertension) | Vehicle Control | Mean Arterial Pressure | No change in blood pressure | nih.gov |
| Rat Model (Hypertension) | Test Compound Doses | Mean Arterial Pressure | Dose-dependent reduction in blood pressure | sigmaaldrich.cn |
Research Applications and Potential Research Avenues of Trifluomeprazine
Drug Repurposing Research
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, represents a significant area of research for Trifluomeprazine. This strategy can accelerate the development of new treatments by utilizing the known safety and pharmacokinetic profiles of established drugs.
Recent studies have highlighted the potential of phenothiazine (B1677639) compounds, including this compound's close analog trifluoperazine (B1681574), as broad-spectrum antiviral agents. Research has shown that trifluoperazine hydrochloride can potently inhibit the entry of SARS-CoV-2 into host cells. mednexus.org This inhibition was observed against the original WH01 strain as well as the Delta and Omicron variants, suggesting a broad antiviral activity. mednexus.org The mechanism of action is thought to involve the blockade of viral entry, a critical step in the viral life cycle. mednexus.org
Table 1: Antiviral Activity of a Related Phenothiazine Compound Against SARS-CoV-2 Variants
| Compound | SARS-CoV-2 Strain | Inhibition Mechanism | Reference |
|---|
This compound has been investigated as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH), a progressive and life-threatening disease. nih.govnih.gov Preclinical studies have demonstrated that this compound exhibits strong anti-survival and anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs) from PAH patients. nih.govresearchgate.net In animal models of PAH, this compound significantly lowered right ventricular systolic pressure, reduced total pulmonary resistance, and improved cardiac function. nih.govresearchgate.net It also reduced the medial wall thickness of distal pulmonary arteries, a key feature of vascular remodeling in PAH. nih.govresearchgate.net
Table 2: Preclinical Effects of this compound in Pulmonary Arterial Hypertension Models
| Model | Key Findings | Reference |
|---|---|---|
| Cultured PAH-PASMCs | Strong anti-survival and anti-proliferative effects | nih.govresearchgate.net |
| Monocrotaline-induced PAH (rat) | Lowered right ventricular systolic pressure, reduced total pulmonary resistance, improved cardiac function, reduced medial wall thickness | nih.govresearchgate.net |
The anti-cancer effects of this compound have been noted in the context of its investigation for other conditions. nih.govnih.gov The compound has been shown to inhibit the AKT/forkhead box protein O3 (FOXO3) signaling axis, a pathway crucial for cell survival and proliferation. nih.govnih.gov By downregulating AKT activity and promoting the nuclear translocation of FOXO3, this compound can induce apoptosis and inhibit the proliferation of cancer-like cells, such as the hyperproliferative PASMCs in PAH. nih.govnih.govresearchgate.net This mechanism suggests a broader potential for this compound in cancer research, particularly in tumors where the AKT pathway is overactive.
Utility as a Research Tool for Specific Biological Pathways
Beyond its direct therapeutic potential, this compound serves as a valuable research tool for elucidating specific biological pathways. Its ability to modulate the AKT/FOXO3 axis allows scientists to study the downstream effects of this pathway in various cellular processes, including cell cycle progression, apoptosis, and metabolism. nih.gov By observing the cellular responses to this compound treatment, researchers can gain a deeper understanding of the intricate signaling networks that govern cell fate and function.
Theoretical Basis for Novel Therapeutic Class Development
The multifaceted pharmacological profile of this compound provides a theoretical foundation for the development of novel therapeutic classes. Its ability to simultaneously target pathways involved in cell proliferation, survival, and viral entry suggests that new compounds could be designed based on its chemical structure to create drugs with multiple therapeutic actions. For instance, derivatives of this compound could be optimized to enhance their anti-proliferative effects for cancer therapy or their antiviral activity for the treatment of infectious diseases. The exploration of its mechanisms of action could lead to the identification of new drug targets and the development of first-in-class medications for a range of challenging diseases.
Advanced Research Methodologies and Future Directions in Trifluomeprazine Studies
Integrative Research Synthesis Approaches
An integrative research synthesis is a methodology that combines findings from diverse study designs, including experimental and non-experimental research, to create a more comprehensive understanding of a phenomenon. mdpi.com In the context of Trifluomeprazine, this approach would be invaluable for consolidating the decades of varied research conducted on this compound.
The process involves several stages, starting with the formulation of a clear research question, followed by a systematic literature search to gather all relevant studies. Data from these disparate sources—ranging from early pharmacological profiles and metabolism studies to more recent investigations into its potential anticancer properties—are then extracted, coded, and analyzed. drugfuture.com This method allows for the synthesis of both qualitative and quantitative data, providing a holistic view that a single study cannot offer. mdpi.com
For Trifluomeprazin, an integrative synthesis could address multifaceted questions such as:
What is the complete spectrum of this compound's molecular targets beyond its known affinity for dopamine (B1211576) receptors?
How do findings from in vitro biochemical assays, animal model studies, and human clinical reports collectively define its therapeutic window and potential for repositioning?
What are the common and divergent pathways identified in its use as an antipsychotic versus its preclinical evaluation as an anticancer agent? vulcanchem.comcymitquimica.com
By systematically comparing and contrasting findings from varied methodologies, an integrative synthesis can identify knowledge gaps, resolve inconsistencies in the literature, and formulate robust hypotheses for future investigation.
Development and Application of Advanced In Vitro Models
Moving beyond traditional 2D cell cultures, advanced in vitro models that better recapitulate human physiology are critical for gaining deeper insights into the effects of this compound.
Three-dimensional (3D) culture systems like spheroids and organoids offer a more physiologically relevant environment by mimicking the complex cell-cell and cell-matrix interactions of native tissues. nih.gov For a neuropsychiatric compound like this compound, brain organoids—self-organizing 3D structures derived from human pluripotent stem cells—are particularly powerful tools. mdpi.comacs.org These models can replicate aspects of complex brain architecture and physiology. mdpi.com
The application of brain organoids in this compound research would enable the investigation of:
Neurodevelopmental Effects: Assessing the compound's impact on neuronal differentiation, migration, and network formation.
Disease Modeling: Using organoids derived from patients with psychiatric disorders like schizophrenia to test this compound's efficacy in a genetically relevant context. nih.gov
Neurotoxicity: Evaluating potential adverse effects on different neural cell types within a complex, tissue-like structure.
Organ-on-a-chip platforms represent a further leap in sophistication, integrating organoid technology with microfluidic systems. healthcare-in-europe.com These chips can simulate the dynamic environment of human organs, including nutrient flow and mechanical cues, and even connect different organ models (e.g., a "brain-chip" connected to a "liver-chip") to study metabolism and systemic effects simultaneously. Such a system would be ideal for exploring the hepatic metabolism of this compound via cytochrome P450 enzymes and its subsequent effects on neural tissue. vulcanchem.com
| Model Type | Application in this compound Research | Potential Insights |
| Spheroids | Initial toxicity screening; tumor microenvironment studies. | Basic cytotoxicity; potential anticancer effects in a 3D context. |
| Brain Organoids | Efficacy testing for neuropsychiatric effects; developmental neurotoxicity. mdpi.comhealthcare-in-europe.com | Cell-type-specific responses; impact on neural network activity; patient-specific drug efficacy. nih.gov |
| Organ-on-a-Chip | Pharmacokinetic/pharmacodynamic (PK/PD) modeling; multi-organ toxicity. | Brain exposure and metabolism; interaction between hepatic metabolites and neural tissue. healthcare-in-europe.com |
High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cells. nih.govnih.gov This technology moves beyond single-endpoint assays to simultaneously measure several features, such as protein expression, subcellular localization, and cell morphology, providing a detailed "fingerprint" of a compound's effects. nih.gov
In the study of this compound, HCS can be applied to:
Phenotypic Screening: Screen large compound libraries to identify molecules that induce a desired cellular phenotype, potentially uncovering novel mechanisms or therapeutic uses for this compound and related phenothiazines. Phenotypic screening has been highly productive for discovering first-in-class CNS treatments. drug-dev.com
Mechanism of Action Deconvolution: Characterize the downstream cellular consequences of dopamine receptor blockade in an unbiased manner, identifying effects on various signaling pathways.
Toxicity Profiling: Assess off-target effects and cytotoxicity by monitoring a suite of cellular health indicators like mitochondrial integrity, nuclear morphology, and cytoskeletal structure.
For instance, a high-throughput screen identified the related phenothiazine (B1677639) Trifluoperazine (B1681574) (TFP) as a potent inhibitor of radiation-induced phenotype conversion in glioblastoma cells, highlighting a potential application in oncology. biorxiv.orgpnas.org A similar HCS approach could be used to explore the full therapeutic potential of this compound.
Computational and In Silico Modeling Advancements
In silico, or computational, methods are revolutionizing drug discovery by accelerating the identification and validation of drug targets and predicting compound behavior. preprints.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's binding site. niscpr.res.in For this compound, this involves creating a 3D model of its primary target, the dopamine D2 receptor, and computationally placing the this compound molecule within its binding pocket. This simulation scores the different poses based on binding affinity, revealing key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of every atom in the receptor-ligand complex over time, providing a dynamic view of the interaction. pnas.org This powerful technique can:
Assess the stability of the docked pose. nih.gov
Reveal conformational changes in the receptor induced by ligand binding.
Calculate binding free energies, offering a more accurate prediction of binding affinity. rsc.org
Studies on other phenothiazines and antipsychotics have identified key residues within the D2 receptor's binding pocket that are crucial for interaction. nih.govresearchgate.net
| Interacting Residue (D2 Receptor) | Transmembrane Helix (TM) | Potential Interaction Type with this compound |
| Aspartic Acid (Asp) | TM3 | Ionic bond with the protonated amine of the side chain. nih.govnih.gov |
| Serine (Ser) | TM5 | Hydrogen bonding. nih.gov |
| Phenylalanine (Phe) | TM6 | Hydrophobic/aromatic interaction with the phenothiazine ring. |
| Tryptophan (Trp) | TM6 | Hydrophobic interaction. |
| Histidine (His) | TM6 | Aromatic interaction. |
Machine learning (ML) and artificial intelligence (AI) are being used to build predictive models that can analyze vast biological datasets to identify new drug targets or predict a drug's effects. preprints.orguniversiteitleiden.nl These models can integrate diverse data types, including chemical structure, genomic data, and clinical outcomes. oup.com
For this compound, predictive modeling could be used to:
Identify New Targets: By training an ML algorithm on the features of known this compound targets (e.g., dopamine and androgen receptors), the model could screen the entire human proteome to find novel proteins that this compound may bind to. vulcanchem.com
Predict Drug Response: ML classifiers can be trained on data from patients treated with antipsychotics to identify biomarkers (e.g., inflammatory markers in plasma) that predict whether a patient will respond to a drug like this compound. nih.govnih.govresearchgate.net This paves the way for personalized medicine, where treatments are tailored to a patient's biological profile.
Forecast Drug-Drug Interactions: By integrating data on drug phenotypes, chemical structures, and genomic properties, ML models can predict previously unknown interactions between this compound and other medications. oup.com
These computational approaches, when used in concert with advanced in vitro and synthesis methodologies, promise to significantly deepen our understanding of this compound and accelerate its journey toward more precise and effective therapeutic applications.
Identification of Research Gaps and Unanswered Questions
Despite its long history, the full therapeutic potential and complete mechanistic understanding of this compound remain subjects of ongoing scientific inquiry. The complex pharmacology of this phenothiazine derivative presents several research gaps and unanswered questions that warrant further investigation. A primary area of uncertainty lies in the comprehensive characterization of its off-target effects and their clinical relevance. While its primary action is dopamine receptor antagonism, its interaction with a host of other receptors and cellular pathways is not fully elucidated.
Key research gaps include:
Anticancer Mechanisms and Potential: Preclinical studies have suggested the potential of related phenothiazines as anticancer agents, acting as chemosensitizers or inducing apoptosis. vulcanchem.com However, dedicated research into this compound's specific anticancer activities is limited. Unanswered questions revolve around its efficacy in various cancer cell lines, its potential for synergistic effects with existing chemotherapies, and the precise molecular pathways it modulates to achieve anti-tumor effects. googleapis.com
Antiviral Activity and Clinical Validation: The repositioning of existing drugs has become a critical strategy in antiviral research. Chemoinformatic analyses and in-vitro studies have identified psychotropic drugs, including this compound, as potential inhibitors of viruses like SARS-CoV-2. nih.gov A significant research gap exists between these preliminary findings and clinical validation. The precise mechanism of viral inhibition, whether through interference with viral entry or other pathways, remains an open question that requires dedicated clinical trials. nih.gov
Target Deconvolution and Polypharmacology: this compound's activity at multiple targets is a hallmark of its class. However, a comprehensive deconvolution of all its molecular targets and the downstream effects of these interactions is incomplete. Modern chemoproteomic and systems biology approaches could be applied to fully map its interaction profile. This gap in knowledge prevents a full understanding of both its therapeutic actions and its side-effect profile. wikipedia.org
Comparative Efficacy and Modern Clinical Trials: Much of the clinical data on older antipsychotics like this compound predates modern trial design and reporting standards. There is a lack of contemporary, large-scale, comparative efficacy trials that benchmark this compound against newer generations of antipsychotic medications.
The table below summarizes the key identified research gaps in the study of this compound.
| Research Area | Identified Gaps and Unanswered Questions |
| Oncology | Lack of comprehensive studies on anticancer efficacy and mechanisms. What are the specific cancer types most susceptible to this compound? What are the molecular mechanisms behind its potential as a chemosensitizer? vulcanchem.comgoogleapis.com |
| Virology | Need for clinical validation of in-vitro antiviral findings (e.g., against SARS-CoV-2). How does it inhibit viral replication or entry at a molecular level? nih.gov |
| Molecular Pharmacology | Incomplete mapping of all molecular targets (target deconvolution). How do the interactions with secondary targets contribute to its overall clinical effect? wikipedia.org |
| Clinical Psychiatry | Absence of modern, large-scale comparative efficacy trials against newer antipsychotics. How does its long-term efficacy and safety profile compare to current standards of care? |
Broader Theoretical Implications for Pharmacology and Drug Discovery
The study of this compound and other multi-target phenothiazines has broader theoretical implications for the fields of pharmacology and drug discovery, challenging prevailing paradigms and informing future strategies.
Historically, the dominant approach in drug discovery has been the "one-target, one-drug" model, which emphasizes the design of highly selective ligands for a single biological target. nih.gov However, the clinical efficacy of drugs like this compound, which exhibit "polypharmacology" by modulating multiple targets simultaneously, has contributed to a paradigm shift. This has led to the rise of network pharmacology, which appreciates that robust clinical effects may be better achieved by modulating multiple nodes within a complex disease network rather than a single target. nih.gov
The theoretical implications include:
Vindication of Phenotypic Screening: The discovery of novel activities for older drugs like this compound (e.g., potential anticancer or antiviral effects) underscores the value of phenotypic drug discovery (classical pharmacology). wikipedia.org In this approach, compounds are screened for a desired therapeutic effect without a priori knowledge of the specific target. The subsequent deconvolution of the mechanism of action of these "hits" can reveal novel biological pathways and targets, enriching our understanding of disease. wikipedia.org
Informing Rational Polypharmacology: this compound serves as a historical case study for the now burgeoning field of rational polypharmacology. The challenge is no longer to simply avoid off-target effects but to design drugs with a specific, beneficial profile of multiple target interactions. nih.gov Studying the structure-activity relationships of compounds like this compound can provide insights for designing new multi-target agents with improved efficacy and reduced toxicity.
Drug Repurposing and New Indications: The exploration of this compound for indications far removed from its original psychiatric use, such as oncology or infectious disease, highlights a key strategy in modern drug development. googleapis.comnih.gov It demonstrates that the vast library of existing, approved drugs is a valuable resource for finding new therapies more quickly and cost-effectively than developing novel chemical entities from scratch. This has significant implications for tackling unmet medical needs and rare diseases.
The table below outlines the broader implications of this compound studies for drug discovery.
| Implication | Description | Relevance to Drug Discovery |
| Shift to Network Pharmacology | The efficacy of multi-target drugs challenges the "one-target, one-drug" paradigm. nih.gov | Encourages the rational design of drugs that modulate multiple targets to achieve greater therapeutic effect. nih.gov |
| Value of Phenotypic Screening | Discovering new uses for old drugs validates screening based on cellular or organismal effects (phenotype). wikipedia.org | Revitalizes interest in phenotypic approaches alongside target-based screening to identify novel drug candidates and mechanisms. |
| Inspiration for Drug Repurposing | Exploring this compound for cancer or viral diseases showcases the potential to find new uses for existing medicines. nih.gov | Provides a cost-effective and accelerated pathway for developing treatments for new indications. |
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer : Systematically modify functional groups (e.g., trifluoromethyl position, side chain length) and assay analogs against target receptors. Use molecular docking to predict binding modes and correlate with experimental IC50 values. Present SAR trends in heatmaps or 3D pharmacophore models, ensuring alignment with computational chemistry best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
